![molecular formula C18H15FN4O3S2 B2811988 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392297-63-1](/img/structure/B2811988.png)
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group, a thiadiazole ring, and a methoxybenzamide moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the fluorophenyl group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, the thiadiazole ring, and the methoxybenzamide moiety. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its stability and affect its reactivity .Scientific Research Applications
- In a serendipitous discovery, researchers synthesized regioisomeric compounds called 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles using a one-pot cascade reaction .
- The compound’s trifluoromethyl moiety contributes to its electron-withdrawing properties and hydrophobic surface area, making it relevant for drug design .
- Understanding their interaction mechanisms with DNA, particularly within the minor groove, is crucial for drug development .
DNA-Groove Binders for Targeting Tumor Cells
Organofluorine Chemistry and Drug Development
Therapeutic Potential as PI3K and mTOR Dual Inhibitor
Molecular Modeling and Drug-DNA Interaction Studies
Atom Economy and Scalability
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-8-2-11(3-9-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-6-4-12(19)5-7-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPLFCAIWGJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
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